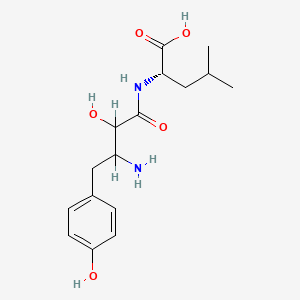
6-Aminophenanthridine
概要
説明
6-Aminophenanthridine (6AP) is a compound with a molecular weight of 194.23 . It is also known as 6-Amino-phenanthridine . It selectively inhibits the protein folding activity of the ribosome (PFAR) . It interacts with the ribosome domain V rRNA and the protein substrate . 6AP is an antiprion compound that promotes mammalian prion clearance .
Molecular Structure Analysis
The empirical formula of 6AP is C13H10N2 . The InChI key is FVCXJXKLDUJOFA-UHFFFAOYSA-N .
Chemical Reactions Analysis
6AP and its derivatives interact with the ribosomal RNA (rRNA) to inhibit PFAR . The inhibition of PFAR and the affinity towards rRNA follow the order 6AP8CF3 > 6AP8Cl > 6AP .
Physical And Chemical Properties Analysis
6AP is a white to brown powder . It is soluble in DMSO at 20 mg/mL . The storage temperature is 2-8°C .
科学的研究の応用
Neuroscience Research
6-Aminophenanthridine is recognized for its role in neuroscience research due to its ability to selectively inhibit protein folding activity of the ribosome (PFAR). This interaction with ribosomal RNA and protein substrates makes it a valuable tool in studying prion diseases, which are neurodegenerative disorders caused by misfolded prion proteins .
Biochemistry
In the field of biochemistry, 6-Aminophenanthridine serves as an antiprion agent. It has been shown to inhibit prion formation in yeast- and mammalian-based screening assays. This compound’s ability to compete with protein substrates for active sites on rRNA is crucial for understanding protein synthesis and misfolding .
Pharmacology
Pharmacologically, 6-Aminophenanthridine’s antiprion properties are of interest. It has been evaluated for its potential to clear mammalian prions, which are infectious agents responsible for diseases like Creutzfeldt-Jakob disease. Its role in promoting prion clearance could lead to therapeutic applications .
Molecular Biology
Molecular biologists utilize 6-Aminophenanthridine to study the protein folding activity of ribosomal RNA—a process vital for proper cellular function. By inhibiting this activity, researchers can dissect the mechanisms of protein synthesis and folding, contributing to a deeper understanding of cellular biology .
Medicinal Chemistry
In medicinal chemistry, 6-Aminophenanthridine is explored for its antiprion activity. Its efficacy against prion diseases has led to the development of derivatives with enhanced potency, opening avenues for new drug discovery and design .
Chemical Synthesis
6-Aminophenanthridine is also relevant in chemical synthesis, where it may serve as a building block for creating complex molecules. Its interactions with ribosomal components suggest potential for designing compounds with specific biological activities .
Analytical Chemistry
As an analytical standard, 6-Aminophenanthridine is used to calibrate instruments and validate methodologies in analytical chemistry. Its well-defined properties ensure accuracy and precision in various analytical applications .
Materials Science
Lastly, in materials science, derivatives of phenanthridine, which include 6-Aminophenanthridine, have been investigated for their photophysical properties. These studies are particularly relevant for the development of organic light-emitting diodes (OLEDs), where such compounds can serve as dopant materials to enhance performance .
作用機序
Target of Action
6-Aminophenanthridine, also known as 6-Phenanthridinamine, primarily targets the protein folding activity of the ribosome (PFAR) . This activity is conserved from prokaryotes to eukaryotes and is crucial for the proper functioning of proteins .
Mode of Action
6-Aminophenanthridine inhibits PFAR by competitively occluding the protein substrates from binding to ribosomal RNA (rRNA) . It interacts with a common set of nucleotides on domain V of 23S rRNA, the active center for PFAR . Mutations at these interaction sites can decrease PFAR and result in loss or change of the binding pattern for both the protein substrates and 6-Aminophenanthridine .
Biochemical Pathways
The inhibition of PFAR by 6-Aminophenanthridine affects the protein folding pathways . By preventing the correct folding of proteins, it can disrupt various biochemical pathways that rely on these proteins.
Result of Action
The primary result of 6-Aminophenanthridine’s action is the inhibition of PFAR , leading to a decrease in the yield of refolded protein . This can potentially disrupt the normal functioning of cells, as misfolded proteins can lead to various cellular dysfunctions. Moreover, 6-Aminophenanthridine is known to be an antiprion compound, promoting the clearance of mammalian prions .
Safety and Hazards
将来の方向性
6AP is a potent inhibitor of yeast and mammalian prions . It also specifically inhibits PFAR, the protein-folding activity borne by domain V of the large rRNA of the large subunit of the ribosome . This suggests that PFAR could be a potential therapeutic target for human protein misfolding diseases .
特性
IUPAC Name |
phenanthridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCXJXKLDUJOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232216 | |
| Record name | 6-Phenanthridinamine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminophenanthridine | |
CAS RN |
832-68-8 | |
| Record name | 6-Aminophenanthridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthridine, 6-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenanthridinamine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 832-68-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)


![N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide](/img/structure/B1664604.png)



![(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid](/img/structure/B1664612.png)




